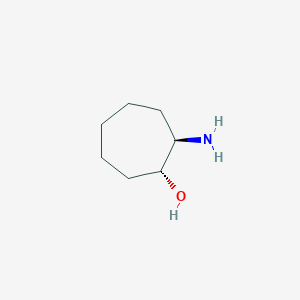

trans-2-Amino-cycloheptanol

CAS No.: 260065-70-1

Cat. No.: VC8464075

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 260065-70-1 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | (1R,2R)-2-aminocycloheptan-1-ol |

| Standard InChI | InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 |

| Standard InChI Key | ZWOFTVSNNFYPAB-RNFRBKRXSA-N |

| Isomeric SMILES | C1CC[C@H]([C@@H](CC1)O)N |

| SMILES | C1CCC(C(CC1)O)N |

| Canonical SMILES | C1CCC(C(CC1)O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s backbone consists of a cycloheptane ring, a saturated seven-membered hydrocarbon, with hydroxyl and amino groups positioned trans to each other on adjacent carbons. This spatial arrangement minimizes steric hindrance while maximizing hydrogen-bonding potential. The chair-like conformation of the cycloheptane ring introduces strain, influencing reactivity and stereochemical outcomes in synthetic applications .

Table 1: Key Physicochemical Properties

The absence of reported boiling and melting points in literature underscores the need for further experimental characterization.

Stereochemical Considerations

The compound exists as two enantiomers: (1R,2R)- and (1S,2S)-trans-2-amino-cycloheptanol. Chirality arises from the two stereocenters at C1 and C2, making enantioselective synthesis critical for pharmaceutical applications . Resolution techniques, such as diastereomeric salt formation with chiral acids (e.g., mandelic acid), have been successfully applied to analogous cyclohexanol derivatives and could be adapted for this compound .

Synthesis Methodologies

Enzymatic Resolution

Enzymatic methods employ lipases or esterases to kinetically resolve racemic mixtures. For example, selective acylation of one enantiomer over the other facilitates separation. While this approach achieves >99% enantiomeric excess (ee) in some cases, scalability remains limited due to enzyme costs and reaction rates .

Chemical Resolution

Racemic trans-2-amino-cycloheptanol can be resolved via diastereomeric salt formation. In a reported cyclohexanol analogue, sequential treatment with (R)- and (S)-mandelic acid yielded enantiopure products with 78–80% yield and 99% ee . Adapting this method would require optimizing solvent systems and stoichiometry for the larger cycloheptane ring, which may alter solubility and crystallization kinetics .

Table 2: Comparison of Synthesis Methods

| Method | Optical Purity | Scalability | Cost Efficiency |

|---|---|---|---|

| Enzymatic Resolution | High (≥99% ee) | Low | Moderate |

| Catalytic Asymmetric | High | Moderate | High |

| Chemical Resolution | High | High | Low |

Reactivity and Functionalization

Nucleophilic Reactions

The primary amine group participates in nucleophilic substitutions, forming imines or amides. For instance, condensation with aldehydes yields Schiff bases, which serve as ligands in coordination chemistry. Steric hindrance from the cycloheptane ring may slow reaction rates compared to linear amino alcohols.

Hydrogen Bonding and Self-Assembly

The hydroxyl and amino groups engage in intramolecular hydrogen bonding, stabilizing specific conformations. This property is exploited in supramolecular chemistry to construct molecular cages or catalysts. Intermolecular H-bonding also influences crystallinity, as observed in single-crystal X-ray structures of related compounds .

Derivatization Pathways

-

N-Alkylation: Reaction with alkyl halides produces tertiary amines, enhancing lipophilicity for drug delivery applications.

-

Esterification: Acetylation of the hydroxyl group modifies solubility profiles.

-

Cyclization: Intramolecular reactions form bicyclic structures, relevant to natural product synthesis .

Industrial and Pharmaceutical Applications

Chiral Auxiliaries

The compound’s rigid structure and chirality make it a candidate for asymmetric catalysis. In cyclohexanol analogues, similar amino alcohols serve as ligands in enantioselective hydrogenations and oxidations .

Drug Intermediate

trans-2-Amino-cycloheptanol is a potential intermediate in synthesizing neuromodulators or antibiotics. For example, cyclic amino alcohols are precursors to β-lactam antibiotics, though specific applications remain unexplored.

Material Science

Hydrogen-bonding networks enable the design of self-healing polymers or porous frameworks for gas storage. The cycloheptane ring’s strain could impart unique mechanical properties to these materials .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves |

| Eye Exposure | Use safety goggles |

| Inhalation | Use fume hoods |

| Storage | Keep in cool, dry environment |

Environmental Impact

No ecotoxicity data exist, but structural analogues show moderate biodegradability. Waste disposal should follow protocols for amine-containing compounds .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent work on cyclohexanol derivatives highlights water-promoted aminolysis and catalyst recycling, reducing solvent waste . Applying these principles to trans-2-amino-cycloheptanol could enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume